1,9-Nonanediol dimethacrylate
Overview
Description
1,9-Nonanediol dimethacrylate: is a chemical compound with the molecular formula C17H28O4 . It is a clear, colorless liquid primarily used in biomaterial applications. This compound acts as a cross-linking agent in the production of polymer networks and can enhance the efficacy of drug delivery systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,9-Nonanediol dimethacrylate can be synthesized through the esterification of 1,9-nonanediol with methacrylic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to remove water and drive the reaction to completion .
Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1,9-Nonanediol dimethacrylate primarily undergoes polymerization reactions due to the presence of methacrylate groups. These groups can participate in free radical polymerization, leading to the formation of cross-linked polymer networks .
Common Reagents and Conditions:
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used to initiate the polymerization process.
Esterification: Catalysts like sulfuric acid or p-toluenesulfonic acid are used in the esterification process.
Major Products: The major products formed from the polymerization of this compound are cross-linked polymers, which are used in various applications such as coatings, adhesives, and biomedical devices .
Scientific Research Applications
1,9-Nonanediol dimethacrylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1,9-nonanediol dimethacrylate exerts its effects is primarily through its ability to form cross-linked polymer networks. The methacrylate groups undergo free radical polymerization, leading to the formation of a three-dimensional network. This network structure provides mechanical strength and stability to the resulting polymer .
Comparison with Similar Compounds
1,6-Hexanediol diacrylate: Similar in structure but with a shorter carbon chain, leading to different mechanical properties in the resulting polymers.
1,10-Decanediol dimethacrylate: Has a longer carbon chain, which can affect the flexibility and thermal properties of the polymers.
1,8-Octanediol dimethacrylate: Another similar compound with an intermediate carbon chain length.
Uniqueness: 1,9-Nonanediol dimethacrylate is unique due to its specific carbon chain length, which provides a balance between flexibility and mechanical strength in the resulting polymers. This makes it particularly useful in applications requiring both durability and flexibility .
Properties
IUPAC Name |
9-(2-methylprop-2-enoyloxy)nonyl 2-methylprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28O4/c1-14(2)16(18)20-12-10-8-6-5-7-9-11-13-21-17(19)15(3)4/h1,3,5-13H2,2,4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJVIKVWFGPLAFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCCCCCCCCOC(=O)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30703113 | |
Record name | 9-(2-Methylprop-2-enoyloxy)nonyl 2-methylprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30703113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65833-30-9 | |
Record name | 9-(2-Methylprop-2-enoyloxy)nonyl 2-methylprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30703113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nonamethylene Glycol Dimethacrylate (stabilized with MEHQ) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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